molecular formula C8H13NO2 B8138345 ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B8138345
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions that can be adapted for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclohexane ring.

    Reduction: Reduction reactions can also occur, especially targeting the carboxylic acid ester group.

    Substitution: The compound is prone to nucleophilic substitution reactions, which can modify the ester group or the azabicyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the azabicyclohexane ring.

    Reduction: Reduced forms of the carboxylic acid ester group.

    Substitution: Substituted derivatives with modified ester or ring structures.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .

Biology: In biological research, it is used to study the interactions of bicyclic compounds with biological targets, providing insights into their potential therapeutic effects.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azabicyclohexane ring structure allows for specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: The presence of the azabicyclohexane ring in ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate provides unique binding properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMHPBISAMATP-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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